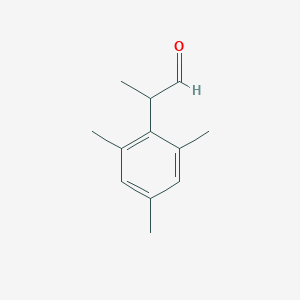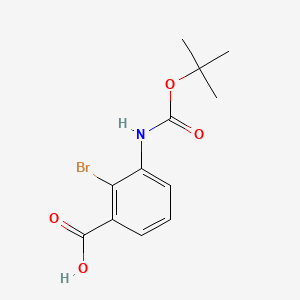
2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a bromine atom at the second position and a tert-butoxycarbonyl-protected amino group at the third position on the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:
Bromination: The starting material, 3-aminobenzoic acid, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.
Protection of Amino Group: The amino group is then protected by reacting with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane is a typical reagent for removing the tert-butoxycarbonyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Amino Benzoic Acid: Removal of the tert-butoxycarbonyl group yields 2-bromo-3-aminobenzoic acid.
科学的研究の応用
2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and heterocycles.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
特性
分子式 |
C12H14BrNO4 |
|---|---|
分子量 |
316.15 g/mol |
IUPAC名 |
2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
JBNCYRMKWGDZQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
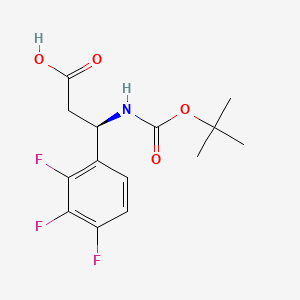
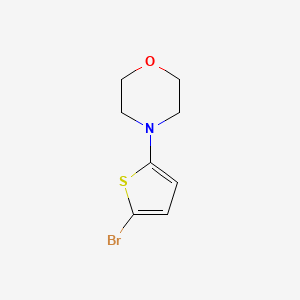



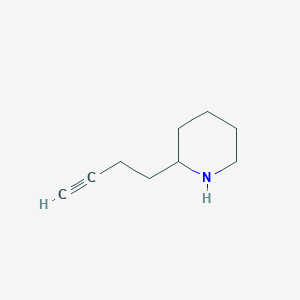
![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)

